molecular formula C9H10N2O3 B8740579 6-Methoxy-5-nitroindoline

6-Methoxy-5-nitroindoline

Cat. No.: B8740579
M. Wt: 194.19 g/mol
InChI Key: LYTORIYWTGFLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-5-nitroindoline is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

6-methoxy-5-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10N2O3/c1-14-9-5-7-6(2-3-10-7)4-8(9)11(12)13/h4-5,10H,2-3H2,1H3

InChI Key

LYTORIYWTGFLBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCNC2=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-acetyl-6-(methyloxy)-2,3-dihydro-1H-indole (2.0 g, 10.5 mmol) in acetic anhydride (150 mL) at 0° C. was added 70% nitric acid (1.03 g, 11.5 mmol) via a dropwise addition. After stirring the reaction at 0° C. for 2 hrs, the contents were allowed to warm to rt, the precipitate was filtered and washed with water. The filtrate was neutralized with 5.0 M NaOH, extracted with ethyl acetate (2×200 mL). The organic layers were combined, adsorbeded onto silica gel and purified by column chromatography (DCM to 2% MeOH/DCM). The derived residue was subsequently dissolved in methanol (200 mL), followed by the addition of 4M HCl(29 mL, 116 mmol). After heating at 60° C. for 3 hrs, the solvent was removed by rotary evaporation, the residue redissolved in THF (300 mL), washed with saturated NaHCO3 (300 mL) and the aqueous layer was extracted with THF (200 mL). The combined organic layers were filtered through a cotton plug, concentrated under reduced pressure, and placed under high vacuum for several hours to give 6-(methyloxy)-5-nitro-2,3-dihydro-1H-indole (1.1 g, 54% over two steps). ESIMS (M+H)+=195. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.90 (t, J=8.42 Hz, 2 H) 3.58 (t, J=8.52 Hz, 2 H) 3.75-3.79 (m, 3 H) 6.10 (s, 1 H) 7.14 (s, 1 H) 7.65 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step Two

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